2-(2,6-Difluoro-4-nitrophenyl)acetic acid
Overview
Description
“2-(2,6-Difluoro-4-nitrophenyl)acetic acid” is a chemical compound with the CAS Number: 543683-36-9 . It has a molecular weight of 217.13 . The IUPAC name for this compound is (2,6-difluoro-4-nitrophenyl)acetic acid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H5F2NO4/c9-6-1-4(11(14)15)2-7(10)5(6)3-8(12)13/h1-2H,3H2,(H,12,13) .
Physical and Chemical Properties Analysis
“this compound” is a powder . It should be stored at a temperature of 4 degrees Celsius .
Scientific Research Applications
Environmental Monitoring and Treatment
- The toxicity and environmental impact of herbicides, including those related to phenoxyacetic acids, have been extensively studied. For example, the global trends and gaps in studies on the toxicity of the 2,4-D herbicide, a compound related to 2-(2,6-Difluoro-4-nitrophenyl)acetic acid, were reviewed to understand its environmental effects. The focus was on its toxicological and mutagenic properties, highlighting the need for further research in areas such as molecular biology and pesticide degradation (Zuanazzi et al., 2020).
Analytical Chemistry Applications
- In the field of analytical chemistry, the development of colorimetric methods for estimating specific compounds in biological samples has been explored. For instance, a colorimetric method for estimating acetoacetate, which utilizes reactions with nitrophenyl derivatives, could potentially be adapted for similar compounds like this compound for specific analytical applications (Schilke & Johnson, 1965).
Advanced Material Research
- Photosensitive protecting groups, including nitrophenyl derivatives, have been reviewed for their applications in synthetic chemistry. Such compounds are crucial for developing light-sensitive materials and might hint at the utility of this compound in similar contexts (Amit et al., 1974).
Environmental Pollution and Remediation
- Studies on the degradation of pollutants like acetaminophen by advanced oxidation processes can shed light on the potential for compounds like this compound to be involved in or affected by environmental remediation techniques. These processes lead to various by-products and understanding their stability and toxicity is crucial for environmental safety (Qutob et al., 2022).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Properties
IUPAC Name |
2-(2,6-difluoro-4-nitrophenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO4/c9-6-1-4(11(14)15)2-7(10)5(6)3-8(12)13/h1-2H,3H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDMRXAYFALTPII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)CC(=O)O)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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